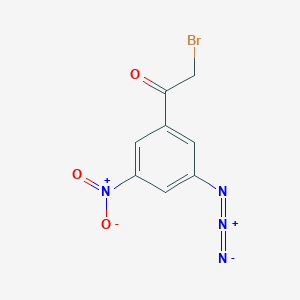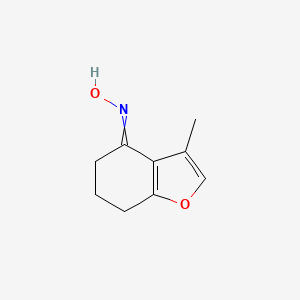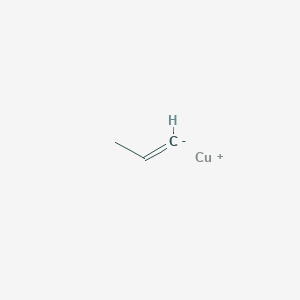
lithium;3-methylheptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium;3-methylheptane is a compound that combines lithium, a well-known element in the field of psychiatry and battery technology, with 3-methylheptane, a branched alkane
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;3-methylheptane typically involves the reaction of lithium with 3-methylheptane under controlled conditions. The process may require the use of a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for efficiency and yield, with considerations for safety and environmental impact.
化学反应分析
Types of Reactions
Lithium;3-methylheptane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: this compound can be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Halogenation reactions may involve reagents like chlorine (Cl₂) or bromine (Br₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols, ketones, or carboxylic acids, while reduction may produce alkanes or alkenes.
科学研究应用
Chemistry: The compound can be used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Research may explore its effects on biological systems and potential therapeutic applications.
Medicine: Lithium is known for its use in treating bipolar disorder, and the combination with 3-methylheptane may offer new therapeutic possibilities.
Industry: The compound may find applications in the development of new materials and chemical processes.
作用机制
The mechanism of action of lithium;3-methylheptane involves the interaction of lithium ions with various molecular targets and pathways. Lithium is known to modulate neurotransmitter activity, second messenger systems, and intracellular signaling pathways. The presence of 3-methylheptane may influence the compound’s overall activity and effectiveness.
相似化合物的比较
Similar Compounds
2-Methylheptane: Another branched alkane with similar structural features.
3-Methylhexane: A related compound with one fewer carbon atom.
2-Ethylhexane: An isomer of 3-methylheptane with a different branching pattern.
Uniqueness
Lithium;3-methylheptane is unique due to the presence of both lithium and the branched alkane structure. This combination may result in distinct chemical and physical properties, as well as unique applications in various fields.
属性
CAS 编号 |
61182-94-3 |
|---|---|
分子式 |
C8H17Li |
分子量 |
120.2 g/mol |
IUPAC 名称 |
lithium;3-methylheptane |
InChI |
InChI=1S/C8H17.Li/c1-4-6-7-8(3)5-2;/h4-7H2,1-3H3;/q-1;+1 |
InChI 键 |
QCPKUBYDFBXYIA-UHFFFAOYSA-N |
规范 SMILES |
[Li+].CCCC[C-](C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Acetic acid;2,7-dioxabicyclo[3.2.0]hept-3-en-6-ylmethanol](/img/structure/B14584619.png)

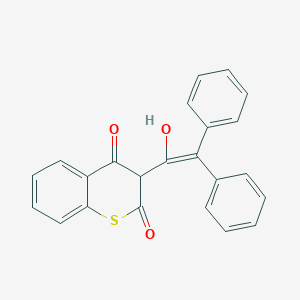
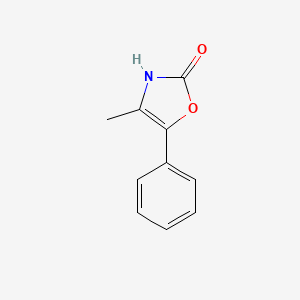
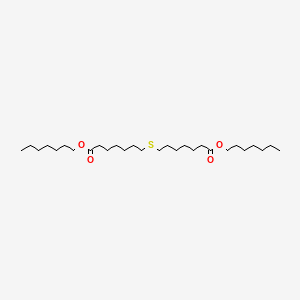

![Trimethyl[4-(triphenylstannyl)butyl]stannane](/img/structure/B14584645.png)
